molecular formula C15H18BNO3 B113870 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol CAS No. 1207448-16-5

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol

Cat. No.: B113870
CAS No.: 1207448-16-5
M. Wt: 271.12 g/mol
InChI Key: IUDHPAZDHGNKFL-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol is a boronic ester derivative featuring an isoquinoline scaffold substituted with a hydroxyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 7-position. Its molecular formula is C₁₅H₁₈BNO₃, with a molecular weight of 271.12 g/mol . The compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heterobiaryl motifs . The hydroxyl group enhances solubility and enables hydrogen-bonding interactions, while the boronate ester facilitates catalytic coupling with aryl halides or triflates.

Synthetic routes often involve palladium-catalyzed borylation of halogenated isoquinoline precursors. For example, a brominated isoquinolin-1-ol intermediate can react with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂, yielding the target compound under mild conditions .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDHPAZDHGNKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207448-16-5
Record name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol typically involves the borylation of isoquinolin-1-ol derivatives. One common method includes the use of pinacolborane (HBpin) in the presence of a palladium catalyst to introduce the dioxaborolane group. The reaction conditions often involve a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronate ester participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key data from analogous systems include:

SubstrateCatalyst SystemReaction ConditionsYieldSource
7-Chloro-isoquinolin-1-onePd2(dba)3/XPhos, KOAc, 1,4-dioxane80°C, 18 h (N2 atmosphere)107%*
BromobenzaldehydePdCl2(PPh3)2, K2CO3, DME/H2OReflux, 2 h39%

*Crude yield due to residual solvent. Typical catalytic systems involve Pd(0)/Pd(II) complexes with phosphine ligands (e.g., XPhos) and bases like KOAc or K2CO3 .

Buchwald-Hartwig Amination

The boronate group remains stable during C–N bond-forming reactions. A representative protocol:

SubstrateCatalyst SystemConditionsYieldSource
4-Bromo-2-nitrobenzoatePd(PPh3)2Cl2, Na2CO3, DME/H2OReflux, 2 h (N2 atmosphere)59%

This demonstrates compatibility with secondary coordination spheres in palladium-mediated aminations .

Oxidation Reactions

The isoquinolin-1-ol scaffold undergoes oxidation at the C-4 position under controlled conditions:

Oxidizing AgentProductFunctional Group IntroducedTDP2 Inhibition (IC50)Source
O2 (via radical pathways)C-4 carbonyl derivativesKetone>50 μM (inactive)

Oxidation typically requires transition-metal catalysts or photoredox systems but may reduce biological activity in pharmaceutical contexts .

Stability Under Acidic/Basic Conditions

The dioxaborolane group exhibits moderate stability:

ConditionStability OutcomeApplication NoteSource
Aqueous K2CO3 (pH ~10)Stable for 2–4 h at 80°CCompatible with SNAr reactions
TFA (neat)Partial deprotectionRequires <2 h exposure

Protection of the hydroxyl group (e.g., PMB) is recommended for prolonged acidic treatments .

Limitations and Challenges

  • Steric Hindrance : Bulky substituents on the isoquinoline ring reduce coupling efficiency (e.g., 3-pyridoindole derivatives show <20% yield) .

  • Radical Sensitivity : The boron-aryl bond is susceptible to HAT (hydrogen atom transfer) in photoredox systems unless stabilized by sacrificial amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with isoquinoline structures exhibit various biological activities, including anticancer properties. Preliminary studies suggest that 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol may interact with enzymes and proteins in cancer pathways. For instance:

  • In vitro studies have shown that derivatives of isoquinoline can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to form stable complexes through its boron atom enhances its pharmacological profile .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactivity as a boronic ester. Its utility includes:

Cross-Coupling Reactions

This compound can participate in various cross-coupling reactions typical of boronic esters:

Reaction TypeDescription
Suzuki CouplingFormation of biaryl compounds from aryl halides and boronic acids.
Sonogashira ReactionCoupling of terminal alkynes with aryl halides.
Negishi CouplingFormation of carbon-carbon bonds using organozinc reagents.

These reactions highlight the compound's role in constructing complex molecular architectures essential for drug development and materials science .

Material Science

The unique properties of the dioxaborolane group allow for potential applications in material science:

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance:

  • Thermal stability
  • Mechanical properties

This makes it a candidate for developing advanced materials with tailored properties for specific applications.

Case Study 1: Anticancer Research

A study investigating various isoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells when evaluated using the MTT assay. The results indicated that modifications to the isoquinoline structure could enhance anticancer activity .

Case Study 2: Synthetic Applications

In synthetic organic chemistry experiments, the compound was successfully used in Suzuki coupling reactions to synthesize complex biaryl structures. These experiments confirmed the effectiveness of the dioxaborolane moiety in facilitating cross-coupling reactions under mild conditions .

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol exerts its effects is largely dependent on its chemical reactivity. The dioxaborolane group can interact with various molecular targets, facilitating reactions such as cross-coupling. The isoquinolin-1-ol moiety may also engage in hydrogen bonding and π-π interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substitution patterns, functional groups, and core heterocycles, leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol Isoquinoline -OH (1-position), -B(pin) (7-position) 271.12 High reactivity in cross-coupling; hydroxyl group enhances solubility and target binding
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Isoquinoline -NH₂ (1-position), -B(pin) (5-position) 273.13 Amino group confers basicity; potential for hydrogen bonding in enzyme inhibition
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one Partially saturated isoquinoline -B(pin) (6-position), ketone (1-position) 273.14 Reduced aromaticity may lower metabolic stability; ketone enables covalent binding
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole -B(pin) (7-position) 243.10 Indole core offers π-stacking potential; lower steric hindrance than isoquinoline
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Benzene -OH (4-position), -B(pin) (4-position) 206.05 Simpler structure; limited applications due to lack of heterocyclic diversity

Reactivity in Cross-Coupling Reactions

  • Electron-Rich Cores: The isoquinoline derivatives (e.g., the target compound) exhibit slower coupling kinetics compared to indole analogs due to electron-withdrawing effects of the heterocyclic nitrogen .
  • Steric Effects: The 7-position substitution on isoquinoline creates steric hindrance, reducing reaction yields compared to para-substituted phenylboronates like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
  • Functional Group Compatibility: Hydroxyl groups (as in the target compound) may require protection during coupling, whereas amino groups (e.g., 5-B(pin)-isoquinolin-1-amine) can participate in directing metal catalysis .

Biological Activity

The compound 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol is a member of the isoquinoline family and incorporates a boron-containing moiety known for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H17BNO3
  • Molecular Weight : 259.10 g/mol
  • CAS Number : 1192755-14-8
  • IUPAC Name : this compound

Structural Representation

The compound features an isoquinoline backbone substituted with a dioxaborolane group at the 7-position. This structural modification is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by chelating metal ions essential for their activity. This mechanism is common among boron-containing compounds.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Some derivatives of isoquinoline compounds have shown promise against various bacterial strains.

Pharmacological Effects

Research indicates that derivatives of isoquinoline compounds can exhibit a range of pharmacological effects:

  • Anticancer Activity : Certain isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : Compounds similar to this one have been studied for their potential in neuroprotection against conditions like Alzheimer's disease.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)20.0

In Vivo Studies

In vivo studies have also been conducted to assess the compound's efficacy in animal models:

  • Tumor Growth Inhibition : A study demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models.
  • Behavioral Studies : Neuroprotective effects were observed in models of induced oxidative stress.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a related isoquinoline derivative exhibited potent anticancer activity by inducing apoptosis in human cancer cell lines. The study highlighted the importance of the boron moiety in enhancing bioactivity through metal ion chelation.

Case Study 2: Neuroprotection

Research presented at the Annual Neuroscience Meeting indicated that another derivative showed significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic: What are the standard synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol?

Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of an isoquinoline precursor. Key steps include:

  • Borylation: Reaction of 7-bromoisoquinolin-1-ol with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization from hot ethanol to isolate the product .
  • Characterization: Confirm structure via 1H^1H/13C^{13}C NMR, HRMS, and HPLC (>95% purity) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopy:
    • 1H^1H NMR: Verify boronate ester peaks (δ 1.0–1.3 ppm for pinacol methyl groups) and aromatic protons (δ 7.5–9.0 ppm) .
    • 11B^{11}B NMR: A singlet near δ 30 ppm confirms the boronate group .
  • Mass Spectrometry: HRMS (ESI+) should match the theoretical molecular weight (C₁₆H₂₁BNO₃: calc. 286.16 g/mol) .
  • Chromatography: Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .

Advanced: What experimental strategies mitigate contradictions in reported spectroscopic data for boronate-containing heterocycles?

Answer:
Contradictions often arise from solvent effects, tautomerism, or residual catalyst. To resolve:

  • Solvent Standardization: Use deuterated DMSO or CDCl₃ for NMR to minimize solvent-induced shifts .
  • Control Experiments: Compare with authentic samples or synthesize derivatives (e.g., methyl ethers) to confirm assignments .
  • DFT Calculations: Predict 1H^1H NMR shifts using software like Gaussian or ADF to validate experimental data .

Advanced: How does pH affect the stability of the boronate ester moiety in aqueous solutions?

Answer:
The pinacol boronate group hydrolyzes under acidic or basic conditions. Stability data for analogous compounds:

pH RangeStability (Half-Life)Decomposition Product
2–3<1 hourBoric acid + diol
7–8>24 hoursIntact boronate
10–112–4 hoursBoroxine polymers

Recommendations: Use neutral buffered solutions (pH 7.4) for biological assays. For long-term storage, keep under inert gas at –20°C .

Advanced: What methodologies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?

Answer:
Optimize coupling via:

  • Catalyst Screening: Pd(PPh₃)₄ or PdCl₂(dtbpf) with ligand-free conditions reduce side reactions .
  • Solvent Selection: DME/H₂O (4:1) enhances solubility and reaction rates .
  • Base Choice: Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (yield improvement: 75% → 92%) .
  • Microwave Assistance: Reduce reaction time from 24 hours to 30 minutes at 120°C .

Advanced: How can computational tools predict reactivity in cross-coupling reactions involving this compound?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoquinoline ring .
  • Machine Learning (ML): Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
  • Molecular Dynamics (MD): Simulate solvent effects on boronate stability using COMSOL or LAMMPS .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential dust formation .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address low yields in large-scale syntheses?

Answer:

  • Process Intensification: Use continuous-flow reactors to improve heat/mass transfer .
  • Impurity Profiling: Identify by-products (e.g., deborylated isoquinoline) via LC-MS and adjust stoichiometry .
  • Catalyst Recycling: Immobilize Pd on magnetic nanoparticles for reuse (3 cycles, <5% activity loss) .

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